(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO3S2/c1-2-26-15-8-11(6-7-14(15)24)9-16-17(25)23(18(27)28-16)13-5-3-4-12(10-13)19(20,21)22/h3-10,24H,2H2,1H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMAFDMBKNQFBC-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are characterized by their heterocyclic structure and have been explored for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound is illustrated below:
This structure features substituents that may influence its biological activity, such as the ethoxy and trifluoromethyl groups. The thiazolidinone core is known for its ability to interact with various biological targets.
Anticancer Activity
Thiazolidinone derivatives have shown significant anticancer properties. Research indicates that compounds with similar structures inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that thiazolidinones can induce apoptosis in cancer cells through multiple pathways, including the modulation of caspase activity and the inhibition of cell cycle progression . The specific compound under review has not been extensively studied in isolation; however, related thiazolidinones have shown promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Table 1: Anticancer Activity of Thiazolidinone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Apoptosis induction |
| Compound B | A549 | 15 | Cell cycle arrest |
| Compound C | HT29 | 12 | Caspase activation |
Antimicrobial Activity
The antimicrobial properties of thiazolidinones are well-documented. Studies indicate that the compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives similar to the one have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 100 µg/mL . The presence of electron-withdrawing groups like trifluoromethyl enhances this activity by increasing the lipophilicity of the molecule.
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) | % Inhibition |
|---|---|---|---|
| Compound D | E. coli | 50 | 85 |
| Compound E | S. aureus | 25 | 90 |
| Compound F | Pseudomonas aeruginosa | 75 | 70 |
Antioxidant Activity
Antioxidant properties are another significant aspect of thiazolidinones. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress markers in vitro. Studies suggest that derivatives with hydroxyl substituents exhibit enhanced antioxidant activity due to their ability to donate hydrogen atoms to free radicals .
The mechanisms through which thiazolidinone derivatives exert their biological effects are multifaceted:
- Enzyme Inhibition : Many thiazolidinones act as inhibitors of key enzymes involved in cancer progression and microbial metabolism.
- Cell Cycle Modulation : These compounds can induce cell cycle arrest at various checkpoints, thereby inhibiting proliferation.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation is a common mechanism observed in anticancer studies.
Case Studies
Recent research has highlighted several case studies involving thiazolidinone derivatives:
- Case Study on Anticancer Effects : A study demonstrated that a thiazolidinone derivative significantly reduced tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis .
- Antimicrobial Efficacy : Another investigation revealed that a series of substituted thiazolidinones displayed potent antibacterial activity comparable to conventional antibiotics against resistant strains .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of thiazolidinone derivatives. The specific compound has been shown to exhibit significant activity against various bacterial strains, including resistant strains. Its mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Properties
Thiazolidinones have been extensively researched for their anticancer potential. The compound under discussion has shown promise in inhibiting cancer cell proliferation in vitro and in vivo. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory responses, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. It achieves this by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory process.
Antioxidant Activity
The antioxidant properties of thiazolidinones are well-documented, with implications for neuroprotection and the management of oxidative stress-related diseases. The compound has shown potential in scavenging free radicals and reducing oxidative damage in cellular models.
Synthesis and Modification
The synthesis of (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. Researchers have explored various modifications to enhance its pharmacological efficacy and selectivity:
- C5 Position Modifications : Alterations at the C5 position have been shown to significantly affect biological activity.
- Hybrid Pharmacophore Approaches : Combining this compound with other pharmacologically active moieties has led to the development of hybrid compounds with improved potency.
Case Studies
-
Antimicrobial Efficacy Study
- A study published in a peer-reviewed journal assessed the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) that was lower than that of standard antibiotics, suggesting its potential as an alternative treatment option .
- Cancer Cell Line Research
- Inflammation Model
Chemical Reactions Analysis
Nucleophilic Reactions at the Thioxo Group
The 2-sulfanylidene group (-S-) serves as a nucleophilic site, enabling alkylation or acylation reactions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 25°C, 2h | 2-(Methylthio) derivative | 75% | |
| Acylation | Acetyl chloride, Et₃N, THF, reflux | 2-Acetylthio derivative | 68% |
-
Mechanistic Insight : Deprotonation of the thioxo group under basic conditions generates a thiolate ion, which reacts with electrophiles (e.g., alkyl halides, acyl chlorides). Steric hindrance from the trifluoromethylphenyl group may influence regioselectivity.
Oxidation of the Thioxo Group
The sulfur atom in the thiazolidinone ring can undergo oxidation:
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 4h | Sulfonyl derivative (-SO₂-) | Complete conversion | |
| mCPBA | CH₂Cl₂, 0°C → RT, 12h | Sulfoxide intermediate (-SO-) | Selective oxidation |
Cycloaddition Reactions
The conjugated exocyclic double bond (Z-configuration) participates in Diels-Alder reactions:
| Dienophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, reflux, 8h | Fused bicyclic adduct | 52% | |
| Tetrazine | EtOH, 50°C, 6h | Pyridazine derivative | 61% |
-
Stereochemical Control : The Z-configuration of the benzylidene moiety directs endo selectivity in cycloadditions .
Hydrolysis of Functional Groups
Selective hydrolysis under acidic or basic conditions modifies the molecule:
Reductive Amination
The exocyclic double bond undergoes hydrogenation:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C | MeOH, RT, 2h | Saturated thiazolidinone | 89% | |
| NaBH₄ | THF/H₂O, 0°C | Partial reduction (allylic S retained) | 73% |
Electrophilic Aromatic Substitution
The 3-ethoxy-4-hydroxyphenyl group undergoes halogenation and nitration:
| Reaction | Reagents/Conditions | Position Substituted | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CHCl₃, 0°C | C-2 of phenolic ring | 65% | |
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 of phenolic ring | 58% |
-
Directing Effects : The hydroxyl group activates the ring, favoring para/ortho substitution, while the ethoxy group directs meta substitution .
Complexation with Metal Ions
The thiolate and carbonyl groups act as ligands for transition metals:
| Metal Salt | Conditions | Complex Type | Application | Source |
|---|---|---|---|---|
| CuCl₂ | EtOH/H₂O, RT | Square-planar Cu(II) | Catalytic oxidation studies | |
| Fe(NO₃)₃ | MeOH, 60°C | Octahedral Fe(III) | Magnetic materials research |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Their Implications
Table 1: Key Structural Differences and Properties
Key Observations:
Benzylidene Substituents :
- Hydroxyl vs. Alkoxy Groups : The target compound’s 3-ethoxy-4-hydroxyphenyl group balances solubility (via hydroxyl) and lipophilicity (via ethoxy), whereas analogs with 2-hydroxyphenyl (II) or 3,4,5-trimethoxyphenyl (18) prioritize H-bonding or steric bulk, respectively.
- Electron-Withdrawing Groups : The 3-(trifluoromethyl)phenyl group in the target compound contrasts with electron-donating groups (e.g., methoxy in III), influencing reactivity and binding interactions .
N3 Substituents :
- Aromatic vs. Aliphatic Chains: The 3-(trifluoromethyl)phenyl (target) vs. heptyl (IV) or cyclopentyl (18) substituents demonstrate trade-offs between aromatic π-stacking and aliphatic hydrophobicity.
Q & A
Q. How can derivatives be designed to explore structure-activity relationships (SAR)?
- Methodological Answer : Modify substituents systematically:
- Aromatic ring : Replace 3-trifluoromethylphenyl with halogens or electron-withdrawing groups.
- Ethoxy group : Vary alkoxy chain length (methoxy vs. propoxy).
- Thioxo group : Substitute with oxo or selenoxo. Evaluate changes via bioassays and computational modeling. and provide templates for derivative synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
